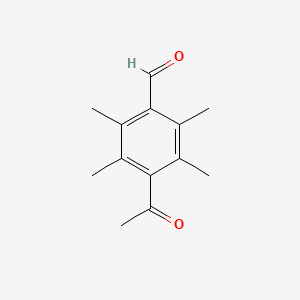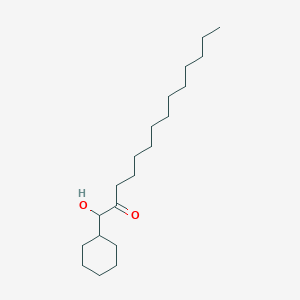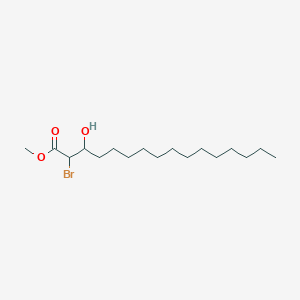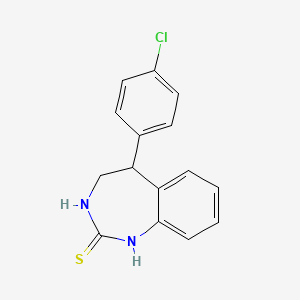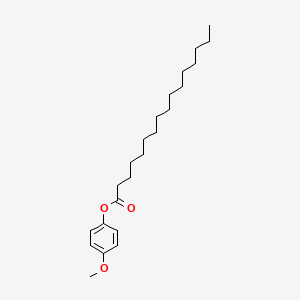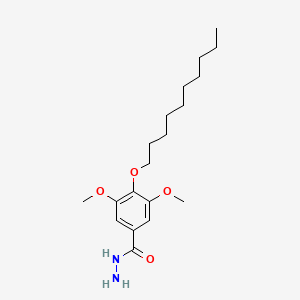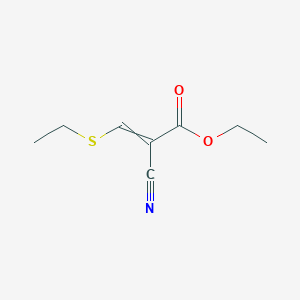![molecular formula C12H26O9Si2 B14376334 Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol CAS No. 90052-37-2](/img/structure/B14376334.png)
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is an organosilicon compound with the molecular formula C16H34O5Si2. It is known for its unique structure, which includes two oxirane (epoxy) groups and a disiloxane backbone. This compound is used in various industrial and scientific applications due to its reactivity and versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with allyl glycidyl ether. The reaction is carried out in the presence of a catalyst, such as a platinum or rhodium complex, under controlled temperature conditions (usually around 90°C) . The reaction proceeds via hydrosilylation, where the Si-H bond of the disiloxane reacts with the double bond of the allyl glycidyl ether to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of functionalized siloxanes and silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The disiloxane backbone provides flexibility and stability to the molecule, allowing it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Similar structure but with glycidyloxy groups instead of oxirane groups.
1,1,3,3-Tetramethyl-1,3-bis(3-(oxiran-2-ylmethoxy)propyl)disiloxane: A closely related compound with similar reactivity.
Uniqueness
Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol is unique due to its combination of oxirane groups and a disiloxane backbone. This structure imparts distinct reactivity and stability, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
90052-37-2 |
|---|---|
Molekularformel |
C12H26O9Si2 |
Molekulargewicht |
370.50 g/mol |
IUPAC-Name |
[dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy-dihydroxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C12H26O9Si2/c13-22(14,5-1-3-17-7-11-9-19-11)21-23(15,16)6-2-4-18-8-12-10-20-12/h11-16H,1-10H2 |
InChI-Schlüssel |
FOXWVTNFJXTIDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCC[Si](O)(O)O[Si](CCCOCC2CO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
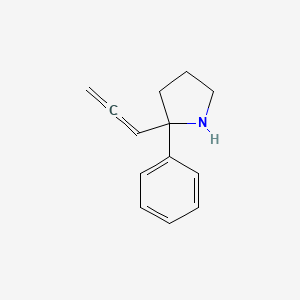
![(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B14376273.png)


![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
